(3-bromophenyl)methanesulfonyl Chloride

Description

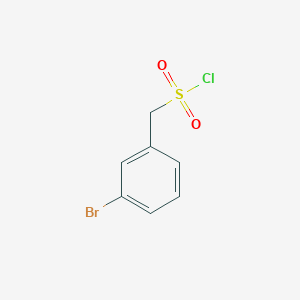

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGKEAIINMDLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375777 | |

| Record name | (3-bromophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-74-1 | |

| Record name | (3-bromophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzylsulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-bromophenyl)methanesulfonyl chloride is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a synthetically versatile brominated aromatic ring, allows for its incorporation into a diverse array of complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings of each route and offering practical, field-proven insights for its successful preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and safety considerations. The most common strategies commence from either 3-bromotoluene or 3-bromobenzyl chloride.

Pathway A: From 3-Bromotoluene

This route involves the transformation of the methyl group of 3-bromotoluene into the methanesulfonyl chloride moiety. This is typically a multi-step process that offers a reliable method for gram-scale synthesis and beyond.

Conceptual Workflow:

General workflow for Pathway A.

1. Radical Bromination of 3-Bromotoluene:

The initial step involves the selective bromination of the benzylic position of 3-bromotoluene. This is a classic free-radical chain reaction, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.

-

Mechanism Insight: The reaction proceeds via a standard radical chain mechanism involving initiation, propagation, and termination steps. The benzylic C-H bond is significantly weaker than the aromatic C-H bonds, leading to preferential abstraction of the benzylic hydrogen atom by a bromine radical.

2. Formation of the Isothiouronium Salt:

The resulting 3-bromobenzyl bromide is a reactive electrophile. It readily undergoes nucleophilic substitution with thiourea to form the corresponding S-(3-bromobenzyl)isothiouronium bromide salt. This salt is often a crystalline solid that can be easily isolated and purified by filtration.

3. Hydrolysis to (3-Bromophenyl)methanethiol:

The isothiouronium salt is then hydrolyzed under basic conditions, typically using a strong base like sodium hydroxide, to yield (3-bromophenyl)methanethiol. This step proceeds through the formation of a transient isothiourea intermediate which is then hydrolyzed to the thiol.

4. Oxidative Chlorination to the Final Product:

The final and critical step is the oxidative chlorination of the thiol to the desired this compound. This transformation requires a chlorinating agent and an oxidizing agent. A common and effective method involves bubbling chlorine gas through a solution of the thiol in an aqueous acidic medium. Alternative, milder reagents such as N-chlorosuccinimide (NCS) can also be employed.[1]

-

Causality in Reagent Choice: The use of chlorine gas in an aqueous system is a robust and scalable method. The water participates in the reaction, hydrolyzing intermediate sulfur chlorides to the sulfonic acid, which is then converted to the sulfonyl chloride. The acidity of the medium helps to suppress side reactions.

Pathway B: From 3-Bromobenzyl Chloride

This pathway offers a more direct route if 3-bromobenzyl chloride is readily available as a starting material. It bypasses the initial radical bromination step.

Conceptual Workflow:

General workflow for Pathway B.

1. Sulfonation of 3-Bromobenzyl Chloride:

3-Bromobenzyl chloride is reacted with a source of sulfite, typically aqueous sodium sulfite, to generate sodium (3-bromophenyl)methanesulfonate. This is a nucleophilic substitution reaction where the sulfite ion displaces the chloride.

2. Conversion of the Sulfonate Salt to the Sulfonyl Chloride:

The isolated sodium sulfonate salt is then converted to the final product using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[2] These reagents effectively replace the hydroxyl group of the sulfonic acid (formed in situ) with a chlorine atom.

-

Expert Insight: The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. However, these reactions can be vigorous and require careful temperature control.

Experimental Protocols

Protocol for Pathway A, Step 4: Oxidative Chlorination of (3-Bromophenyl)methanethiol

Materials:

-

(3-Bromophenyl)methanethiol

-

Glacial Acetic Acid

-

Water

-

Chlorine gas

-

Ice

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a mixture of glacial acetic acid and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add (3-bromophenyl)methanethiol to the cold, stirred mixture.

-

Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature below 10 °C. The reaction is exothermic, so careful control of the chlorine addition rate is crucial.

-

Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting thiol indicates the completion of the reaction.

-

Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen gas through the mixture or by adding a small amount of sodium bisulfite solution.

-

Pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Self-Validating System: The progress of the reaction can be visually monitored by the color change of the reaction mixture. The endpoint is often indicated by a persistent pale yellow-green color due to a slight excess of chlorine. Quenching and workup should be performed promptly to avoid potential side reactions.

Protocol for Pathway B, Step 2: Conversion of Sodium (3-bromophenyl)methanesulfonate to this compound

Materials:

-

Sodium (3-bromophenyl)methanesulfonate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or Dichloromethane (DCM)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend sodium (3-bromophenyl)methanesulfonate in toluene or dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride via the dropping funnel. The reaction may be exothermic and will evolve gas (SO₂ and HCl). Ensure the reaction is performed in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, or until the evolution of gas ceases.

-

Monitor the reaction by observing the dissolution of the starting solid.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation.

Trustworthiness of the Protocol: The use of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent for the conversion of the sulfonate to the sulfonyl chloride. The complete cessation of gas evolution is a reliable indicator of reaction completion.

Data Presentation

| Parameter | Pathway A | Pathway B |

| Starting Material | 3-Bromotoluene | 3-Bromobenzyl chloride |

| Key Reagents | NBS, Thiourea, NaOH, Cl₂ | Na₂SO₃, SOCl₂/PCl₅ |

| Number of Steps | 4 | 2 |

| Overall Yield | Moderate to Good | Good |

| Scalability | Readily scalable | Scalable with caution |

| Key Challenges | Control of radical bromination, handling of thiol | Handling of corrosive and moisture-sensitive reagents |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice between the pathways outlined in this guide will be dictated by factors such as starting material availability, scale of the reaction, and the laboratory's capabilities for handling specific reagents. Both pathways, when executed with care and attention to the principles of synthetic organic chemistry, provide reliable access to this important synthetic intermediate. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully synthesize this compound for their research and development endeavors.

References

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- (a) Formation of sulfonyl chloride at a gram scale; (b) Formation of... | Download Scientific Diagram.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

- methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.

- Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)

- Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride. Benchchem.

Sources

(3-Bromophenyl)methanesulfonyl Chloride: A Technical Guide for Advanced Synthesis

Abstract

This document provides an in-depth technical overview of (3-bromophenyl)methanesulfonyl chloride, a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and advanced organic synthesis. While specific experimental data for this meta-isomer is less prevalent in literature compared to its ortho and para counterparts, this guide synthesizes available information on analogous compounds to present a robust profile. We will cover its strategic importance, predictable physicochemical properties, reliable synthetic routes, core reactivity, and critical safety protocols. The central thesis is the utility of this molecule as a strategic building block, offering both a highly reactive sulfonyl chloride for nucleophilic substitution and a synthetically valuable aryl bromide handle for cross-coupling reactions. All protocols and data are presented with the causality of experimental choices explained, ensuring a deeper understanding for the practicing scientist.

Compound Identification and Strategic Context

This compound is an organosulfur compound whose strategic value lies in its dual reactivity. The sulfonyl chloride moiety is a potent electrophile for the formation of sulfonamides and sulfonate esters, while the bromine atom on the aromatic ring serves as a versatile functional handle for downstream carbon-carbon and carbon-heteroatom bond formation.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₆BrClO₂S | PubChem[1] |

| Molecular Weight | 269.54 g/mol | PubChem[1] |

| CAS Number | Not Conclusively Assigned | - |

A Note on Isomers: It is critical for researchers to distinguish this compound from its more commonly cited isomers, which possess distinct chemical properties and CAS numbers:

-

(4-Bromophenyl)methanesulfonyl chloride: CAS Number 53531-69-4[1][2]

-

(2-Bromophenyl)methanesulfonyl chloride: CAS Number 24974-74-1

The protocols and predictive data in this guide are based on established chemistry for these and other closely related aryl-substituted methanesulfonyl chlorides.

Physicochemical & Spectroscopic Profile (Predicted)

Precise experimental data for the 3-bromo isomer is not widely published. However, a reliable profile can be predicted based on its structure and data from its isomers.

| Property | Predicted Value / Characteristics | Rationale / Comparative Data |

| Appearance | White to off-white crystalline solid | Analogy with the para-isomer, which is a colorless/white crystal.[3] |

| Melting Point | Approx. 60-80 °C | The related (3-chlorophenyl)methanesulfonyl chloride melts at 71-73 °C. The para-bromo isomer melts higher (114-118 °C) due to better crystal packing.[3] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, MeCN). Reacts with protic solvents (water, alcohols). | Standard for sulfonyl chlorides. |

| ¹H NMR (CDCl₃) | δ ~7.2-7.6 (m, 4H, Ar-H), δ ~4.8-5.0 (s, 2H, CH₂) | The benzylic protons (CH₂) will appear as a sharp singlet. The aromatic protons will show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. These shifts are analogous to those of chloro- and fluoro-substituted isomers.[3] |

| ¹³C NMR (CDCl₃) | δ ~130-138 (Ar-C), δ ~122 (Ar-C-Br), δ ~70 (CH₂) | The methylene carbon (CH₂) is expected near 70 ppm. The carbon bearing the bromine (C-Br) will be significantly shielded compared to other aromatic carbons.[3] |

Synthesis and Mechanistic Considerations

The most direct and reliable method for synthesizing aryl methanesulfonyl chlorides is the oxidative chlorination of a corresponding sulfur precursor. The following protocol is adapted from established procedures for analogous compounds and represents a robust pathway starting from the commercially available 3-bromobenzyl bromide.[3][4]

Diagram: Two-Step Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Oxidative Chlorination

Causality Statement: This two-step, one-pot "telescoping" synthesis is efficient because it avoids the isolation of the potentially unstable thiol intermediate. The S-alkyl isothiouronium salt is a stable, crystalline solid that is easily handled. Oxidative chlorination is then performed in an acidic aqueous/organic system. N-chlorosuccinimide (NCS) is a common and effective chlorinating agent and oxidant for this transformation.[3]

Materials:

-

3-Bromobenzyl bromide

-

Thiourea

-

Ethanol (EtOH)

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl, 2M)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Step 1: Thiouronium Salt Formation.

-

In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzyl bromide (1.0 eq) and thiourea (1.0 eq) in ethanol.

-

Heat the mixture to reflux for 30-60 minutes. The reaction progress can be monitored by TLC. Rationale: This reaction is typically fast and forms a thick white precipitate of the S-alkyl isothiouronium salt.

-

Cool the reaction mixture to room temperature. The salt can be used directly in the next step.

-

-

Step 2: Oxidative Chlorination.

-

To the flask containing the salt slurry, add acetonitrile and cool the mixture to 0 °C in an ice bath.

-

Slowly add 2M aqueous HCl, followed by the portion-wise addition of N-chlorosuccinimide (NCS, ~4.0 eq) while maintaining the temperature below 20 °C. Rationale: The reaction is highly exothermic. Slow addition of the oxidant at low temperature is crucial to control the reaction rate and prevent side reactions.

-

Stir the reaction vigorously at 0-20 °C until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding cold water and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash neutralizes excess HCl.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from a hexane/ethyl acetate mixture) to afford pure this compound.

-

Core Reactivity and Synthetic Applications

The primary utility of this compound is the installation of the "mesyl" (methanesulfonyl) group onto nucleophiles, transforming them into stable derivatives or activating them for subsequent reactions.[5][6]

Diagram: Core Reaction - Sulfonamide Formation

Caption: Reaction of the title compound with an amine to form a stable sulfonamide.

Experimental Protocol: Synthesis of a Sulfonamide

Causality Statement: This protocol describes the reaction with an amine to form a sulfonamide, a functional group prevalent in many pharmaceuticals. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct without competing with the primary nucleophile (the amine). The reaction is typically run at 0 °C to control the initial exothermic reaction.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, piperidine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl, 1M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon atmosphere

Procedure:

-

Reaction Setup.

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath. Rationale: Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride.[5]

-

-

Reagent Addition.

-

Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC.

-

-

Workup and Purification.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess TEA and any unreacted amine, while the bicarbonate wash removes any residual acidic species.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. The information below is synthesized from safety data sheets for methanesulfonyl chloride and its halogenated analogs.[7][8][9]

Hazard Profile:

-

Corrosive: Causes severe skin burns and serious eye damage.[7][9]

-

Toxic: Harmful if swallowed or in contact with skin. May be fatal if inhaled.[8]

-

Moisture Sensitive: Reacts with water, potentially violently, to release corrosive hydrogen chloride gas and bromophenylmethanesulfonic acid.[5][9]

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.

Handling:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles with a face shield.[7][8]

-

Use only dry glassware and anhydrous solvents.

-

Ensure a safety shower and eyewash station are immediately accessible.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9]

-

Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

-

A recommended storage temperature is often 2-8 °C to ensure long-term stability.[8]

Conclusion

This compound stands as a highly valuable, though less common, bifunctional building block for chemical synthesis. Its ability to readily form robust sulfonamide linkages while retaining a synthetically versatile aryl bromide moiety makes it an attractive reagent for constructing complex molecular architectures, particularly in the early stages of drug discovery. While its specific properties must be inferred from closely related analogs, the synthetic and reactivity principles outlined in this guide provide a solid and reliable foundation for its successful application in the laboratory. Adherence to stringent safety and handling protocols is paramount to its safe and effective use.

References

- PubChem. (4-Bromophenyl)methanesulfonyl chloride.

- Georganics Ltd. (2011). Safety Data Sheet - (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Link]

- Organic Syntheses. Methanesulfonyl cyanide. [Link]

- Taylor & Francis Group. (2021). Methanesulfonyl chloride – Knowledge and References. [Link]

- PubChem. Methanesulfonyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

Sources

- 1. (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | CID 598764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Bromophenyl)methanesulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 3. store.p212121.com [store.p212121.com]

- 4. (3-Cyanophenyl)methanesulfonyl chloride CAS 56106-01-5 Sigma-Aldrich [sigmaaldrich.com]

- 5. CID 177814882 | C8H5Cl2NO2S | CID 177814882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS RN 24974-72-9 | Fisher Scientific [fishersci.es]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. danabiosci.com [danabiosci.com]

- 9. PubChemLite - (3-bromo-4-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S) [pubchemlite.lcsb.uni.lu]

(3-bromophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Advanced Synthetic Applications

Abstract: This technical guide provides a detailed examination of (3-bromophenyl)methanesulfonyl chloride, a bifunctional reagent of significant utility in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. We will dissect its molecular architecture, physicochemical characteristics, and reactivity profile. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural methodologies but also the underlying scientific rationale for key experimental choices. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, efficiency and molecular diversity are paramount. Reagents that offer multiple, orthogonally reactive sites are invaluable tools for the rapid construction of complex molecular scaffolds. This compound is a prime example of such a reagent. Its structure strategically combines two key functional groups:

-

A highly reactive methanesulfonyl chloride moiety, which serves as a robust electrophile for introducing the sulfonyl group. This is critical for synthesizing sulfonamides, a privileged functional group in pharmacology known for its metabolic stability and ability to participate in hydrogen bonding.[1][2]

-

A 3-bromophenyl ring , which provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

This duality allows for a modular and powerful approach to synthesis, enabling chemists to first establish a sulfonamide or sulfonate ester linkage and then elaborate on the aromatic core, or vice-versa. This guide will provide a deep dive into the practical application of this reagent, emphasizing the causal relationships between its structure and its synthetic utility.

Molecular Structure and Physicochemical Properties

The chemical behavior of this compound is a direct consequence of its molecular structure. The electron-withdrawing nature of the sulfonyl chloride group and the bromine atom influence the reactivity of the entire molecule.

Diagram 2.1: Molecular Structure of this compound

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized below. This data is essential for planning reactions, including solvent selection and purification strategies.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | |

| Molecular Weight | 269.54 g/mol | [3][4] |

| Appearance | Solid (typically white to off-white) | |

| CAS Number | 58236-74-1 | [4] |

| InChIKey | ZWVWFWGJZPHCHF-UHFFFAOYSA-N | [5] |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Acetone); reacts with water and alcohols. | [1] |

| Storage Conditions | Store under inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from moisture. | [6] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a multi-step sequence starting from 3-bromotoluene. The following protocol represents a robust and common pathway.

Diagram 3.1: Synthetic Workflow

Caption: Synthetic pathway from 3-bromotoluene to the target compound.

Detailed Experimental Methodology

Step 1: Free-Radical Bromination of 3-Bromotoluene

-

Expertise & Causality: This step employs a Wohl-Ziegler bromination. The reaction is initiated by the thermal decomposition of AIBN (azobisisobutyronitrile) into radicals. These radicals abstract a hydrogen atom from the benzylic methyl group of 3-bromotoluene, which is the most labile C-H bond due to the resonance stabilization of the resulting benzylic radical.[7][8] N-Bromosuccinimide (NBS) serves as a constant, low-concentration source of bromine (Br₂), which is then homolytically cleaved by light or heat to propagate the radical chain reaction.[9][10] Using NBS prevents high concentrations of Br₂ that could lead to unwanted aromatic bromination.

-

Protocol:

-

Charge a round-bottom flask, equipped with a reflux condenser and magnetic stirrer, with 3-bromotoluene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN (0.02 eq.) in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile.

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. The reaction can be initiated with a heat lamp if needed.

-

Monitor the reaction by TLC or ¹H NMR. The reaction is complete when the solid succinimide (denser than CCl₄) floats to the surface.

-

Cool the mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude (3-bromophenyl)methyl bromide, which is often used directly in the next step.

-

Step 2: Conversion to (3-bromophenyl)methanethiol

-

Expertise & Causality: The benzylic bromide is a potent electrophile. It undergoes an Sₙ2 reaction with thiourea, which acts as a soft nucleophile, to form a stable isothiouronium salt. This salt is then hydrolyzed under basic conditions (e.g., NaOH) to liberate the corresponding thiol. This two-step process is a standard and reliable method for converting alkyl halides to thiols.[11]

-

Protocol:

-

Dissolve the crude (3-bromophenyl)methyl bromide from Step 1 in ethanol in a round-bottom flask.

-

Add thiourea (1.1 eq.) and reflux the mixture for 2-4 hours to form the S-(3-bromobenzyl)isothiouronium bromide salt.

-

Cool the mixture and add an aqueous solution of sodium hydroxide (2.5 eq.).

-

Reflux for an additional 2-3 hours to effect hydrolysis.

-

Cool the reaction to room temperature and carefully acidify with cold, dilute HCl until the solution is acidic to litmus paper.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude thiol.

-

Step 3: Oxidative Chlorination to the Sulfonyl Chloride

-

Expertise & Causality: This is a critical oxidative transformation. The thiol is treated with an excess of chlorine gas in an aqueous acidic medium (e.g., acetic acid). The thiol is oxidized through several intermediates (sulfenyl chloride, sulfinyl chloride) to the final sulfonyl chloride.[12][13][14] The presence of water is crucial for this process. This method is highly effective for a range of thiols.[15]

-

Protocol:

-

Caution: This step must be performed in a well-ventilated fume hood as it involves chlorine gas.

-

Dissolve the crude (3-bromophenyl)methanethiol in a mixture of acetic acid and water.

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Bubble chlorine gas through the vigorously stirred solution at a moderate rate, ensuring the temperature does not exceed 10 °C.

-

Monitor the reaction by TLC. The disappearance of the thiol indicates completion.

-

Once complete, pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane (3x).

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate (to neutralize acids), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography to obtain pure this compound.

-

Reactivity and Key Synthetic Applications

The power of this reagent lies in the distinct and addressable reactivity of its two functional groups.

Reactions at the Sulfonyl Chloride Site

The sulfonyl chloride is a strong electrophile, readily attacked by nucleophiles.

-

Sulfonamide Synthesis: This is the most common application in drug discovery. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, affords stable sulfonamides.[1][16]

Diagram 4.1: General Sulfonamide Formation

Caption: Synthesis of sulfonamides from the title reagent and an amine.

-

Sulfonate Ester Synthesis: Reaction with alcohols or phenols yields sulfonate esters. These esters are excellent leaving groups, analogous to tosylates, and can be used to activate alcohols for subsequent nucleophilic substitution or elimination reactions.

Reactions at the Bromophenyl Site

The C-Br bond is a key site for building molecular complexity using modern cross-coupling chemistry. These reactions are typically performed after the sulfonyl chloride has been reacted, as the palladium catalysts used can be sensitive.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid/ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) creates a new C-C bond.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine introduces a new C-N bond, forming a diarylamine or arylamine structure.

-

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne forges a C-C triple bond.

Safety and Handling

Trustworthiness: Proper handling is critical for both safety and experimental success. This compound is a corrosive, lachrymatory, and moisture-sensitive compound.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber), safety goggles, and a flame-retardant lab coat.[17][18]

-

Handling: Use dry glassware and operate under an inert atmosphere (N₂ or Ar) to prevent hydrolysis. Hydrolysis releases hydrochloric acid (HCl), which can be hazardous and can catalyze decomposition.[6][19]

-

Emergency Procedures:

-

Skin Contact: Causes severe burns. Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[20][21]

-

Eye Contact: Causes serious eye damage. Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[17][20]

-

Inhalation: May cause respiratory irritation. Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[18]

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and oxidizing agents.[5][6]

References

- Tuleen, D. L., & Hess, Jr., B. A. (n.d.). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74, 9287-9291.

- Organic Chemistry Portal. (n.d.).

- Synthetic Communications. (2007). Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Taylor & Francis Online.

- Hess, Jr., B. A. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.

- Iskra, J., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.

- Chem LibreTexts. (n.d.).

- Oregon State University. (2020).

- PubChem. (n.d.). (4-Bromophenyl)methanesulfonyl chloride.

- PubChemLite. (n.d.). (3-bromo-4-fluorophenyl)methanesulfonyl chloride. [Link]

- Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

- Maybridge. (2017). (4-Bromophenyl)

- Georganics. (2011). (3-CHLOROPHENYL)

- Organic Syntheses. (n.d.). Methanesulfonyl chloride procedure. [Link]

- Organic Syntheses. (n.d.). Methanesulfonyl cyanide procedure. [Link]

- PrepChem.com. (n.d.). Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]

- Taylor & Francis. (n.d.). Methanesulfonyl chloride – Knowledge and References. [Link]

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | CID 598764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24974-74-1|(2-Bromophenyl)methanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. (4-Bromophenyl)methanesulfonyl chloride | 53531-69-4 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Chemistry: Radical Substitution: Radical bromination of hydrocarbons [westfield.ma.edu]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 14. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. fishersci.com [fishersci.com]

- 18. georganics.sk [georganics.sk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Reactivity Profile of (3-Bromophenyl)methanesulfonyl Chloride

Abstract

(3-Bromophenyl)methanesulfonyl chloride is a versatile bifunctional reagent of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive sulfonyl chloride moiety and a synthetically malleable brominated aromatic ring, offers a dual platform for molecular elaboration. This guide provides an in-depth exploration of the core reactivity of this compound, grounded in established chemical principles. We will dissect its fundamental reaction mechanisms, provide field-tested experimental protocols for its key transformations, and discuss its strategic applications in modern organic synthesis and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important building block.

Introduction and Physicochemical Profile

This compound belongs to the class of organosulfur compounds known as sulfonyl chlorides. The reactivity of this functional group is central to its utility, primarily serving as an efficient electrophile for introducing the (3-bromophenyl)methanelsulfonyl group into various molecular scaffolds.[1][2] The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions, thereby enabling the construction of complex molecular architectures. This dual reactivity makes it a strategic intermediate in the synthesis of biologically active compounds.[3][4]

Physicochemical Data

Quantitative physical and chemical properties are essential for experimental design, including solvent selection, reaction temperature, and purification strategies. The properties for this compound and its close isomer are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | [5] |

| Molecular Weight | 269.54 g/mol | [5][6] |

| Appearance | Solid (typical for isomers) | |

| InChIKey | ZWVWFWGJZPHCHF-UHFFFAOYSA-N (4-bromo isomer) | [5][6] |

| Storage Temperature | -20°C, sealed, away from moisture | |

| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles | [7][8] |

Synthesis of this compound

The preparation of arylalkanesulfonyl chlorides typically involves a multi-step sequence starting from the corresponding substituted toluene. A general and robust pathway proceeds via radical bromination, conversion to a thiol intermediate, and subsequent oxidative chlorination.[9] This approach provides a reliable route to the target compound on a laboratory and industrial scale.

Synthetic Workflow Overview

The logical flow from the starting material, 3-bromotoluene, to the final product is depicted below. Each step is chosen to ensure high conversion and facilitate the isolation of intermediates.

Caption: General synthetic pathway for this compound.

Core Reactivity Profile

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[2] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

General Mechanism: Nucleophilic Substitution

The reaction with nucleophiles is the cornerstone of sulfonyl chloride chemistry. It proceeds via a nucleophilic substitution at the sulfur center. While the precise mechanism can depend on the nucleophile and conditions, it generally involves the attack of the nucleophile on the sulfur atom, leading to the displacement of the chloride ion. This can occur through a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a transient trigonal bipyramidal intermediate.[2][10]

Key Reactions and Protocols

The versatility of this compound is demonstrated by its reactions with a wide range of common nucleophiles.

Caption: Core reactivity of this compound with key nucleophiles.

The reaction with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, yields sulfonate esters.[11] This transformation is fundamental in organic synthesis because it converts a poorly leaving hydroxyl group of an alcohol into a highly effective sulfonate leaving group, which is readily displaced in subsequent SN2 or E2 reactions. The base is crucial as it neutralizes the HCl generated during the reaction.[12]

Exemplary Protocol: Synthesis of Benzyl (3-bromophenyl)methanesulfonate

-

Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.

-

Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The reaction of this compound with primary or secondary amines affords sulfonamides.[3][13] This is arguably one of the most important reactions of sulfonyl chlorides, as the sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs.[3][14] The reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.[15]

Exemplary Protocol: Synthesis of N-Benzyl-(3-bromophenyl)methanesulfonamide

-

Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.5 eq.) in tetrahydrofuran (THF, 0.3 M). Cool the solution to 0 °C.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in THF. A precipitate of triethylammonium chloride will form.

-

Reaction: Stir the mixture at room temperature for 3 hours or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Filter the reaction mixture to remove the ammonium salt. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.

Hydrolysis

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. It reacts readily with water to form the corresponding (3-bromophenyl)methanesulfonic acid and hydrochloric acid.[7] This reactivity necessitates that the compound be stored under anhydrous conditions and that reactions are performed in dry solvents to prevent unwanted decomposition of the starting material.

Advanced Applications and Synthetic Strategy

The dual functionality of this compound opens avenues for complex molecular synthesis. The sulfonyl chloride group allows for the installation of the core structure, while the aryl bromide serves as a versatile anchor point for further diversification.

Role in Drug Discovery

The sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals.[13] By reacting this compound with various amine-containing fragments, medicinal chemists can rapidly generate libraries of novel sulfonamides. The bromo-substituent can then be used in late-stage functionalization via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to explore the structure-activity relationship (SAR) around that region of the molecule.

Workflow for Library Synthesis

The strategic use of this reagent in a discovery program can be visualized as a divergent synthetic plan.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. (4-Bromophenyl)methanesulfonyl chloride | C7H6BrClO2S | CID 598764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4-Bromophenyl)methanesulfonyl chloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwo.scholaris.ca [uwo.scholaris.ca]

- 11. eurjchem.com [eurjchem.com]

- 12. youtube.com [youtube.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

(3-bromophenyl)methanesulfonyl chloride solubility data

An In-Depth Technical Guide to the Solubility Determination of (3-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key reactive intermediate in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. Despite its importance, a significant gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a comprehensive, first-principles approach to its experimental determination. Recognizing the compound's inherent reactivity, this document details robust, self-validating protocols for accurately measuring its thermodynamic solubility. We will explore the causality behind experimental choices, from solvent selection to the application of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed to empower researchers to generate reliable, publication-quality solubility data, thereby facilitating more efficient process development, reaction optimization, and formulation design.

Introduction: The Challenge of a Reactive Intermediate

This compound belongs to the sulfonyl chloride class of reagents, which are indispensable for installing the sulfonamide moiety—a privileged functional group in a vast array of therapeutic agents. The solubility of this intermediate is a cornerstone parameter that dictates its utility. It directly influences:

-

Reaction Kinetics: The concentration of the dissolved reagent in a reaction solvent governs the rate of reaction.

-

Process Scalability: Inconsistent solubility can lead to issues with precipitation, mixing, and heat transfer upon scale-up.

-

Purification Strategies: Knowledge of solubility is essential for developing effective crystallization and chromatography methods.

-

Formulation Feasibility: For any potential direct application, solubility in various vehicles is a primary consideration.

The primary challenge in handling this compound, and sulfonyl chlorides in general, is their susceptibility to hydrolysis. The electrophilic sulfur atom is readily attacked by water and other nucleophiles, leading to the formation of the corresponding sulfonic acid. This reactivity demands meticulous experimental design to prevent degradation during solubility measurements, which could otherwise lead to erroneously high apparent solubility values.

Foundational Principles: Thermodynamic (Equilibrium) Solubility

This guide focuses on determining the thermodynamic solubility , which is the concentration of a solute in a saturated solution when the system is at equilibrium with an excess of the solid solute at a specific temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screens and reflects the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1] For the purposes of process chemistry and accurate physicochemical characterization, thermodynamic solubility is the gold standard.

The equilibrium is a dynamic process where the rate of dissolution of the solid equals the rate of precipitation from the solution.

Caption: The dynamic equilibrium of solubility.

Prerequisite: Safety and Handling Protocols

The inherent reactivity of sulfonyl chlorides necessitates stringent safety protocols. Failure to adhere to these measures can result in chemical burns, respiratory irritation, and compromised experimental integrity.

-

Corrosivity: this compound is a corrosive solid. It causes severe skin burns and eye damage.[2]

-

Reactivity with Water: It reacts with water and moisture, potentially vigorously, to produce toxic and corrosive fumes, including hydrogen chloride and sulfur oxides.[2][3]

-

Handling Environment: All manipulations must be conducted in a well-ventilated fume hood. Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line is strongly recommended, especially when preparing stock solutions or weighing the solid.

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves. Given the corrosive nature, wearing double gloves and ensuring no skin is exposed is best practice.

-

Disposal: Waste should be treated as hazardous. Small spills can be neutralized by covering with a 1:1:1 mixture of sodium carbonate, bentonite, and sand before careful collection and disposal according to institutional guidelines. Do not add water directly to the neat compound or concentrated solutions.

Experimental Design: The Equilibrium Shake-Flask Method

The Shake-Flask method remains the most reliable technique for determining thermodynamic solubility.[4] The workflow is designed to ensure that a true equilibrium is reached and that the analyzed sample is free of undissolved solid.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Solvent Selection: Choose a range of high-purity, anhydrous solvents relevant to your research (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), Toluene, Ethyl Acetate).

-

Preparation: To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The amount should be sufficient to ensure solid is present after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent to each vial. Seal the vials immediately with PTFE-lined caps.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

-

Phase Separation:

-

Remove the vials from the shaker and let them stand for 1-2 hours to allow the bulk of the solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining suspended solid.

-

Carefully draw off the clear supernatant using a glass pipette and pass it through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any fine particulates that could inflate the measured concentration.

-

-

Sample Preparation for Analysis: Accurately perform a gravimetric dilution of the filtrate. For example, transfer ~100 mg of the filtrate to a tared volumetric flask and record the exact weight, then dilute to a known volume with the appropriate solvent (typically the mobile phase for HPLC or a deuterated solvent for NMR).

Quantitative Analysis of Saturated Solutions

The concentration of the diluted filtrate is determined using a validated analytical method. HPLC-UV and qNMR are the preferred techniques due to their specificity and accuracy.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a highly sensitive and accurate method for quantifying solutes.[5] Given the reactivity of the sulfonyl chloride, direct analysis is possible but requires care. An alternative, more robust approach involves derivatization.

Caption: Workflow for Quantification by HPLC-UV.

Step-by-Step HPLC Protocol:

-

Instrument: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.05% trifluoroacetic acid) is a good starting point.[6]

-

Calibration: Prepare a series of 5-7 calibration standards by accurately dissolving this compound in the mobile phase. The concentration range should bracket the expected concentration of the diluted solubility sample.

-

Analysis: Inject the calibration standards and the diluted sample.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted sample by interpolation from this curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

Expert Insight: The Derivatization Advantage For highly reactive sulfonyl chlorides, direct HPLC analysis can be problematic. A more reliable method involves pre-column derivatization.[5][7] Reacting an aliquot of the saturated solution with a primary or secondary amine (e.g., benzylamine) in the presence of a non-nucleophilic base will instantly and quantitatively convert the sulfonyl chloride to a highly stable sulfonamide. This sulfonamide can then be easily and reproducibly quantified by HPLC without risk of on-column degradation.

Method B: Quantitative NMR (qNMR) Spectroscopy

qNMR is an elegant, non-destructive method that can determine concentration without the need for an identical reference standard of the analyte.[3] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei in the sample.

Caption: Workflow for Quantification by qNMR.

Step-by-Step qNMR Protocol:

-

Standard Selection: Choose a stable, commercially available internal standard that has sharp, well-resolved protons in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a known amount of the internal standard (IS) into an NMR tube.

-

Accurately weigh a known amount of the saturated solution (filtrate) into the same tube.

-

Add a suitable deuterated solvent (e.g., CDCl₃).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.

-

Data Processing: Carefully integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

-

Calculation: The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte_solution)

Where:

-

I: Integral value

-

N: Number of protons for the integrated signal

-

MW: Molecular weight

-

m: mass

-

Data Presentation and Interpretation

All determined solubility data should be presented in a clear, tabular format. Reporting solubility in both mass/volume (mg/mL) and molar (mol/L) units is standard practice.

Table 1: Example Solubility Data Table for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Dichloromethane | Value | Value | HPLC-UV |

| Acetonitrile | Value | Value | HPLC-UV |

| Toluene | Value | Value | qNMR |

| Ethyl Acetate | Value | Value | HPLC-UV |

| Tetrahydrofuran | Value | Value | qNMR |

Interpretation: This data provides a quantitative ranking of solvents for dissolving this compound. For a synthetic chemist, high solubility in a non-protic solvent like ACN or DCM indicates its suitability for reactions. Low solubility in a solvent like toluene might suggest it could be a good anti-solvent for crystallization. For drug development professionals, this data is the first step in understanding potential formulation challenges and dissolution characteristics.

Conclusion

References

- Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

- SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.

- ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

- ResearchGate. (n.d.). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Request PDF.

- American Chemical Society. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.

- Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. [Link]

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

- Pharma.Tips. (n.d.). Moisture Sensitivity Testing of Formulations.

- Donevski, M., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Macedonian pharmaceutical bulletin, 65(2), 111-122. [Link]

- Sharma, D. K., et al. (n.d.). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 34A, 420-421. [Link]

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet.

- NJ.gov. (n.d.). HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION.

- Song, S., et al. (2022).

- Tsai, E. W., et al. (1990). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- ACS Publications. (n.d.). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- The Organic Chemistry Tutor. (2020, July 1). Solubility Rules [Video]. YouTube. [Link]

- Moody, T. S., & Zafrani, Y. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 968–971. [Link]

- van der Heijden, A., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. [Link]

- Dr. P. B. Bene. (2021, April 23). How to find out chemical nature of water soluble Organic Compound [Video]. YouTube. [Link]

- Santa Monica College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(6), 940–953. [Link]

- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. nj.gov [nj.gov]

- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 7. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to (3-bromophenyl)methanesulfonyl chloride for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic properties of (3-bromophenyl)methanesulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of such reactive compounds is paramount for unambiguous identification, purity assessment, and reaction monitoring. This document offers a detailed examination of its expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data. Given the limited availability of direct experimental spectra for this specific isomer, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive characterization.

Molecular Structure and Isomeric Context

This compound possesses a distinct substitution pattern on the phenyl ring that significantly influences its spectroscopic signature. Understanding this structure is fundamental to interpreting the data presented herein.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a common analytical technique.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI-mass spectrum would involve the following steps:

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Mass Spectrum Data

The following table summarizes the predicted key fragments for this compound. The presence of bromine (isotopes 79Br and 81Br in ~1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in ~3:1 ratio) will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.

| m/z (predicted) | Fragment Ion | Interpretation |

| 268, 270, 272 | [M]+• | Molecular ion peak, showing isotopic pattern for Br and Cl. |

| 169, 171 | [C7H6Br]+ | Loss of SO2Cl radical. |

| 90 | [C7H6]+• | Loss of Br radical from the bromobenzyl cation. |

Fragmentation Pathway

The primary fragmentation pathway likely involves the cleavage of the C-S bond, leading to the stable bromobenzyl cation.

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonyl chloride group and the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A typical procedure for acquiring an ATR-FT-IR spectrum is as follows:

-

Instrument Preparation: The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal, and the IR spectrum is recorded.

-

Data Processing: The resulting spectrum is background-corrected and may be further processed (e.g., baseline correction).

Predicted Infrared Absorption Data

The table below outlines the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm-1) (Predicted) | Vibrational Mode | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| ~2950-2850 | C-H stretch (aliphatic, CH2) | Weak |

| ~1590, 1570, 1470 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1370 | SO2 asymmetric stretch | Strong |

| ~1170 | SO2 symmetric stretch | Strong |

| ~810-750 | C-H out-of-plane bend (meta-disubstituted)[1] | Strong |

| ~690 | Ring bend (meta-disubstituted)[1] | Medium |

| ~550 | S-Cl stretch | Strong |

| ~530 | C-Br stretch | Medium-Weak |

The presence of strong absorption bands in the regions of 1370 cm-1 and 1170 cm-1 is highly characteristic of the sulfonyl chloride functional group.[1] The substitution pattern on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the fingerprint region. For meta-substituted benzene rings, a strong absorption is typically observed between 810 and 750 cm-1, along with a ring bending absorption around 690 cm-1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within a molecule. Due to the reactivity of sulfonyl chlorides, deuterated aprotic solvents such as chloroform-d (CDCl3) or acetone-d6 are recommended for NMR analysis.

Experimental Protocol: 1H and 13C NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

Spectrum Acquisition: Standard pulse programs are used to acquire the 1H and 13C NMR spectra. For 13C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted 1H NMR Spectral Data (in CDCl3)

The 1H NMR spectrum will show signals for the aromatic protons and the methylene protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and sulfonyl chloride groups.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet (or narrow triplet) | 1H | H-2 |

| ~7.6 | Doublet | 1H | H-4 or H-6 |

| ~7.4 | Triplet | 1H | H-5 |

| ~7.3 | Doublet | 1H | H-6 or H-4 |

| ~4.8 | Singlet | 2H | -CH2- |

The methylene protons (-CH2-) are expected to appear as a singlet significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

Predicted 13C NMR Spectral Data (in CDCl3)

The 13C NMR spectrum will show six distinct signals for the seven carbon atoms, with two aromatic carbons being chemically equivalent by symmetry.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~136 | C-1 |

| ~134 | C-2 |

| ~131 | C-5 |

| ~130 | C-6 |

| ~128 | C-4 |

| ~123 | C-3 (C-Br) |

| ~65 | -CH2- |

The methylene carbon will be significantly deshielded by the sulfonyl chloride group. The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging data from analogous compounds and fundamental principles, this document serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling confident structural elucidation and purity assessment. The provided protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar reactive intermediates.

References

- NIST Mass Spectrometry Data Center. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A Technical Guide to the Stability, Storage, and Handling of (3-bromophenyl)methanesulfonyl chloride

Executive Summary

(3-bromophenyl)methanesulfonyl chloride is a reactive intermediate crucial in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its utility is directly linked to the electrophilic nature of the sulfonyl chloride moiety. However, this same reactivity makes the compound susceptible to degradation, primarily through hydrolysis. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details analytical methodologies for verifying its integrity over time. The core principle underpinning these recommendations is the rigorous exclusion of moisture to prevent degradation and ensure experimental reproducibility.

The Chemistry of Instability: Understanding the Sulfonyl Chloride Functional Group

The functionality and the stability challenges of this compound are dictated by the chemical properties of the sulfonyl chloride group (-SO₂Cl).

2.1 Inherent Reactivity and Electrophilicity The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This high degree of electrophilicity makes it an excellent substrate for nucleophilic attack, which is the basis for its synthetic utility in forming sulfonamides and sulfonate esters[1]. However, this reactivity also makes it highly susceptible to degradation by common nucleophiles, most notably water.

2.2 The Primary Degradation Pathway: Hydrolysis The principal stability concern for all sulfonyl chlorides, including this compound, is hydrolysis[2]. The compound readily reacts with water, including atmospheric moisture, in an exothermic and often vigorous reaction[3][4][5]. This irreversible reaction yields the corresponding (3-bromophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas[2][3][6][7].

Reaction: Br-C₆H₄-CH₂SO₂Cl + H₂O → Br-C₆H₄-CH₂SO₃H + HCl

The formation of these byproducts has significant consequences:

-

Loss of Purity: The presence of the sulfonic acid impurity reduces the effective concentration of the starting material, leading to lower yields and potential complications in subsequent reactions[8].

-

Safety Hazards: The liberation of HCl gas is a safety concern, as it is toxic and corrosive[9]. It can also create pressure buildup in sealed containers[10].

The mechanism of this hydrolysis is a nucleophilic attack by water on the electrophilic sulfur center[11][12][13][14]. The presence of acids or bases can catalyze this process.

Core Factors Influencing Stability

To maintain the integrity of this compound, three primary environmental factors must be meticulously controlled.